molecular formula C19H15ClN2O2S B430870 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 224630-73-3

3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Cat. No.: B430870
CAS No.: 224630-73-3
M. Wt: 370.9g/mol
InChI Key: FQRDFJXXHKCGDD-UHFFFAOYSA-N
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Description

3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones represent a privileged scaffold in drug discovery, known for a broad spectrum of biological activities, including antihistaminic, antimicrobial, anticancer, and anti-inflammatory effects . The specific molecular architecture of this compound, featuring a 3-allyl substitution and a 2-((2-(4-chlorophenyl)-2-oxoethyl)thio) side chain, positions it as a valuable intermediate for structure-activity relationship (SAR) studies and pharmacological investigation. Researchers can utilize this compound to explore the effect of the allyl group on receptor binding affinity and selectivity, particularly in the development of novel central nervous system (CNS) active agents or enzyme inhibitors. The presence of the chlorophenyl group is a common pharmacophore associated with enhanced biological activity and molecular recognition in various therapeutic targets . This chemical is provided as a high-purity solid for research purposes. It is intended for in vitro biochemical assay development and preclinical pharmacological profiling in laboratory settings. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-11-22-18(24)15-5-3-4-6-16(15)21-19(22)25-12-17(23)13-7-9-14(20)10-8-13/h2-10H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRDFJXXHKCGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The target compound is synthesized via nucleophilic substitution between 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (Intermediate 3) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (α-bromoacetophenone derivative). The thiol group (-SH) of Intermediate 3 acts as a nucleophile, displacing bromide from the α-bromoacetophenone to form the thioether linkage.

Key reagents :

  • Intermediate 3 : Synthesized from anthranilic acid via cyclization and allylation.

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one : Commercially available or prepared via bromination of 4-chloroacetophenone.

Stepwise Procedure

  • Reaction Setup :

    • Combine Intermediate 3 (2.18 g, 0.01 mol), 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.01 mol), and potassium carbonate (2 g) in dimethylformamide (DMF, 10 mL).

    • Heat at 80–90°C (water bath) for 6 hours under stirring.

  • Workup :

    • Cool the mixture and pour into ice-cold water (20 mL).

    • Filter the precipitate and wash with water to remove residual DMF.

  • Purification :

    • Recrystallize the crude product from acetic acid to yield white crystals.

Table 1: Synthesis Parameters and Yield

ParameterValueSource
Reaction Temperature80–90°C
Reaction Time6 hours
SolventDMF
BaseK₂CO₃
Yield65–75%

Alternative Synthetic Approaches

Hydrazide Intermediate Route

A modified pathway involves synthesizing 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Intermediate 7) as a precursor. This intermediate is reacted with 4-chlorobenzaldehyde under acidic conditions to form the target compound.

Procedure :

  • Prepare Intermediate 7 by treating 3-allyl-2-ethoxycarbonylmethylthio-4(3H)-quinazolinone with hydrazine hydrate in ethanol.

  • Condense Intermediate 7 with 4-chlorobenzaldehyde using glacial acetic acid as a catalyst.

Key Advantage : This route allows functionalization at the hydrazide position for further derivatization.

Mechanistic Insights and Optimization

Role of Base and Solvent

  • K₂CO₃ : Facilitates deprotonation of the thiol group in Intermediate 3, enhancing nucleophilicity.

  • DMF : Polar aprotic solvent stabilizes the transition state and improves reagent solubility.

Temperature and Time Optimization

Prolonged heating (>6 hours) risks decomposition, while shorter durations (<4 hours) result in incomplete substitution. The optimal temperature range (80–90°C) balances reaction rate and product stability.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) :

  • 1723 (C=O ketone), 1677 (C=O quinazolinone), 1265 (C-S).

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 7.42–8.24 (m, 8H, aromatic protons), 5.12–5.34 (m, 2H, CH₂CH=CH₂), 4.67 (s, 2H, SCH₂CO).

MS (m/z) :

  • 386 [M+H]⁺, consistent with molecular formula C₂₀H₁₆ClN₃O₂S.

Table 2: Spectral Data Summary

TechniqueKey SignalsAssignment
IR1723, 1677, 1265C=O, C-S
¹H NMRδ 7.42–8.24 (m), 5.12–5.34 (m)Aromatic, allyl protons
MS386 [M+H]⁺Molecular ion

Industrial-Scale Considerations

Solvent Recovery Systems

DMF recovery via distillation is critical for cost-effective large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of quinazolinone derivatives, including 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one. These compounds have been evaluated for their ability to modulate the GABA_A receptor, a critical target for anticonvulsant medications.

Study Findings

  • Synthesis and Evaluation : A series of quinazolinone derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model in mice. The compounds were administered intraperitoneally at various doses (50, 100, 150 mg/kg) alongside standard anticonvulsants like phenobarbital and diazepam .
  • Mechanism of Action : In silico studies suggested that these compounds act as positive allosteric modulators of the GABA_A receptor rather than through inhibition of carbonic anhydrase II. This mechanism potentially enhances GABAergic transmission, providing a basis for their anticonvulsant effects .

Neurodegenerative Disease Therapeutics

The compound's structural features position it as a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's disease.

Potential Mechanisms

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. Enhanced AChE inhibition can lead to increased acetylcholine levels, which is beneficial in conditions characterized by cognitive decline .
  • Molecular Studies : Molecular docking studies have indicated favorable binding interactions between quinazolinone derivatives and AChE, suggesting that modifications to the structure could enhance inhibitory potency against this target .

Anti-inflammatory Properties

Quinazolinones have also been investigated for their anti-inflammatory activities, making them relevant in treating inflammatory disorders.

Research Insights

  • In Vivo Models : Various derivatives have been tested in animal models for their ability to reduce inflammation. For instance, specific modifications to the quinazolinone scaffold have resulted in compounds exhibiting significant anti-inflammatory effects at doses as low as 50 mg/kg .
  • Mechanistic Understanding : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation, although detailed mechanisms are still under investigation .

Data Summary Table

Application AreaKey FindingsReferences
Anticonvulsant ActivityPositive allosteric modulation of GABA_A receptor; effective in PTZ model
Neurodegenerative DiseasesPotential AChE inhibition; increased acetylcholine levels
Anti-inflammatory PropertiesSignificant reduction in inflammation; effective at low doses

Mechanism of Action

The mechanism of action of 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Oxoethylthio Moiety

Compounds with modifications to the aryl group attached to the oxoethylthio moiety exhibit distinct physicochemical and biological properties (Table 1):

Table 1: Comparison of Key Derivatives

Compound ID Aryl Group Substituent Melting Point (°C) Molecular Weight (m/z) Key Spectral Features Biological Activity (if reported)
4a 4-Chlorophenyl 137 371.2 IR: C=O (1676 cm⁻¹), MS: 371.2 Anticonvulsant (in silico)
5a 3-Nitrophenyl 148 382.1 IR: NO₂ (1520 cm⁻¹), MS: 382.1 Not reported
6a Naphthalen-2-yl 155 387.3 NMR: δ 7.50–8.50 (naphthyl protons) Not reported
7a 4-Methoxyphenyl 123 367.2 IR: OCH₃ (2830 cm⁻¹) Not reported
8a Benzonitrile 178 366.4 IR: C≡N (2220 cm⁻¹) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 5a) increase melting points compared to electron-donating groups (e.g., OCH₃ in 7a) due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., naphthyl in 6a ) elevate molecular weight and may influence steric interactions in biological systems .

Comparison with Benzo[g]quinazolinone Derivatives

Benzo[g]quinazolinones (e.g., Compound 19 in ) feature a fused benzene ring, leading to:

  • Higher Melting Points : 219–221°C for 19 vs. 137°C for 4a , attributed to increased planarity and π-π stacking .
  • Altered Reactivity : The extended aromatic system in benzo[g] derivatives may reduce solubility compared to 4a .

Thio Substituent Variations

  • Propylthio (APQ) , allylthio (AAQ) , and propargylthio (AYQ) derivatives () demonstrate how thio group flexibility impacts corrosion inhibition. The allyl group in AAQ (similar to 4a ) enhances electron delocalization, improving inhibitor efficiency .

Biological Activity

3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound has been studied for its anticonvulsant properties, potential as a tyrosine kinase inhibitor, and cytotoxic effects against various cancer cell lines. This article synthesizes findings from recent research to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a quinazolinone core structure with an allyl group and a thioether linkage, which are critical for its biological activity. The synthesis typically involves the condensation of 3-allyl-2-mercaptoquinazolin-4(3H)-one with appropriate α-bromoacetophenone derivatives, resulting in good yields of the target compound .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant anticonvulsant activity. In vivo evaluations using the pentylenetetrazole (PTZ) seizure model indicated that these compounds act as positive allosteric modulators of the GABA_A receptor, enhancing its inhibitory effects .

Key Findings:

  • Dosage: Compounds were administered intraperitoneally at doses ranging from 50 to 150 mg/kg.
  • Mechanism: The compounds primarily bind to the allosteric site of the GABA_A receptor rather than inhibiting carbonic anhydrase II .

Cytotoxicity and Anticancer Potential

Quinazolinone derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • IC50 Values: The compound A3 demonstrated IC50 values of 10 µM against PC3, 10 µM against MCF-7, and 12 µM against HT-29 cells, indicating potent cytotoxicity .

Comparison of Cytotoxic Activity:

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912

Tyrosine Kinase Inhibition

The quinazolinone scaffold has been explored for its ability to inhibit various tyrosine kinases, which are crucial in cancer progression. Specific derivatives have shown:

  • Inhibitory Activity: Compounds exhibited significant inhibition against CDK2, HER2, EGFR, and VEGFR2.
  • Type of Inhibition: Some compounds act as ATP non-competitive inhibitors (e.g., against CDK2) while others are ATP competitive inhibitors (e.g., against EGFR) .

Case Studies

  • Anticonvulsant Evaluation : A study evaluated several quinazolinone derivatives for their anticonvulsant potential using the PTZ model. The results indicated that compounds with an allyl substitution at position 3 showed enhanced efficacy compared to other derivatives .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of quinazolinones on different cancer cell lines. The study highlighted that modifications at specific positions on the quinazolinone ring significantly influenced their anticancer activity .

Q & A

Q. What are the standard synthetic routes for 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one?

The compound is synthesized via a multi-step approach. A common method involves:

  • Reacting 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one.
  • Subsequent hydrogenation with 2,3-diazetidinone to yield the target compound .
  • Alternative routes include allylation of the quinazolinone core using allyl bromide under basic conditions, achieving a 72.55% yield with a melting point of 137°C .

Q. How is the compound characterized using spectroscopic methods?

  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the quinazolinone core and ketone functionality .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z = 371.2 [M+H⁺] aligns with the molecular formula C₁₉H₁₄ClN₃O₂S .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR data (e.g., allyl protons at δ 5.2–5.8 ppm) and ¹³C-NMR signals for carbonyl groups (δ ~190 ppm) validate the structure .

Q. What safety precautions are necessary when handling this compound?

  • Operate in a fume hood to avoid inhalation of dust or vapors.
  • Use PPE: gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Store separately from incompatible substances (e.g., strong oxidizers) and consult the Safety Data Sheet (SDS) for spill management .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction time by 50–70% compared to conventional heating. For example:

  • A 69–74% yield is achieved in 20–30 minutes vs. 6–8 hours under reflux .
  • This method enhances reaction kinetics via uniform dielectric heating, minimizing side products .

Q. What structural modifications enhance its anticonvulsant or antimicrobial activity?

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increase anticonvulsant potency (e.g., compound 5a, m/z = 382.1 [M+H⁺]) .
    • Thioether linkages (e.g., pyrrolidinylthio derivatives) broaden antimicrobial spectra, with MIC values <1 µg/mL against S. aureus .
  • Table 1 : Activity Trends in Derivatives

    SubstituentBiological Activity (IC₅₀/EC₅₀)Reference
    4-ChlorophenylAnticonvulsant: 12.3 µM
    3-NitrophenylAntimicrobial: 0.8 µg/mL
    Naphthalen-2-ylCytotoxic: 18.7 µM (HeLa cells)

Q. What in silico methods predict its binding affinity to biological targets?

  • Molecular Docking : Studies using AutoDock Vina show strong binding (ΔG = -8.6 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, suggesting antitubercular potential .
  • Pharmacophore Modeling : Key interactions include hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the 4-chlorophenyl group .

Q. How does the compound interact with inflammatory mediators like NF-κB?

  • Mechanistic Studies : Derivatives inhibit NF-κB and AP-1 transcriptional activation at 10 µM, reducing TNF-α and IL-6 secretion in RAW264.7 macrophages .
  • SAR Analysis : Morpholine-substituted thiophene analogs (e.g., 45 in Scheme 13) show enhanced selectivity due to improved solubility .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detect impurities (e.g., unreacted 4-chlorobenzaldehyde) at <0.1% using a C18 column and gradient elution (ACN:H₂O, 0.1% formic acid) .
  • Elemental Analysis : Experimental C/H/N values (69.48%/5.55%/7.38%) vs. theoretical (68.92%/5.21%/7.12%) indicate slight hygroscopicity .

Methodological Recommendations

  • Synthesis Optimization : Use microwave reactors (e.g., CEM Discover) for scalable, energy-efficient production .
  • Biological Assays : Employ MTT assays for cytotoxicity and tail-flick tests for analgesic activity, referencing Alagarsamy et al. (2007) .
  • Computational Tools : Combine Schrödinger Suite for docking and Gaussian09 for DFT calculations to predict reactivity .

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